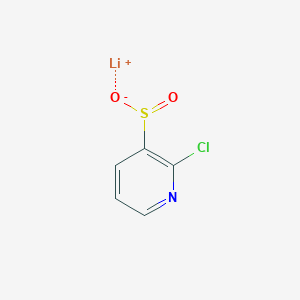
Lithium(1+) ion 2-chloropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium(1+) ion 2-chloropyridine-3-sulfinate” is a compound with the CAS Number: 2174000-32-7 . Its IUPAC name is lithium 2-chloropyridine-3-sulfinate . The compound has a molecular weight of 183.54 .
Physical and Chemical Properties The compound is a powder and is stored at temperatures below -10 degrees .
Aplicaciones Científicas De Investigación
Enhanced Energy Storage in Lithium-Sulfur Batteries
Surface-Enhanced Redox Chemistry
A study presented a strategy based on polar, metallic oxide cathode hosts for lithium-sulfur batteries, enhancing polysulphide adsorption and reducing capacity fading. This approach, exemplified by Ti4O7/S cathodes, resulted in significant improvements in discharge capacity and capacity retention, demonstrating the potential for longer-lasting, higher-performance batteries (Pang et al., 2014).
Transition Metal Dichalcogenides for Electrocatalysis
Research highlighted the use of transition metal dichalcogenides (TMDs) to stabilize the polysulfide shuttle in lithium-sulfur batteries. The study showed that atomically thin TMDs layers could enhance cell stability through preferential adsorption and conversion of polysulfides, pointing towards a promising application of two-dimensional materials in improving battery performance (Babu et al., 2017).
Intrinsic Polysulfide Adsorption by Nanoporous Materials
A report on using high-surface-area graphitic carbon nitride (g-C3N4) revealed its efficacy in sulfur electrodes for lithium-sulfur batteries. The material showed exceptional cycling performance and high sulfur loading capacity, attributed to the strong chemical interaction with polysulfides. This discovery underscores the importance of selecting appropriate host materials for sulfur cathodes to achieve long-term stability and high energy density (Pang & Nazar, 2016).
Innovative Materials and Mechanisms
Lithium-Nitrile Interaction in Cathodes
An innovative approach for lithium-sulfur battery cathodes involved utilizing lithium-nitrile interaction to sequester polysulfides effectively. This method facilitated the uniform dispersion of lithium sulfide in carbon hosts, demonstrating the potential for high-efficiency cathode materials (Guo et al., 2013).
Sparingly Solvating Electrolytes
The exploration of sparingly solvating electrolytes presented a promising avenue for achieving high energy density in lithium-sulfur batteries by decoupling electrolyte volume from the sulfur reaction mechanism. This perspective offered a new path for designing electrolyte systems that could support lean electrolyte operation, potentially revolutionizing Li-S battery design (Cheng et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
lithium;2-chloropyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNSNKGRSBTQA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-chloropyridine-3-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)
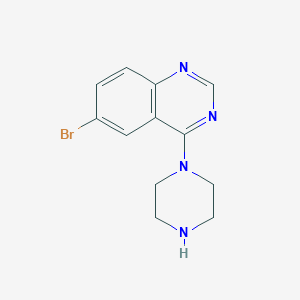
![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)
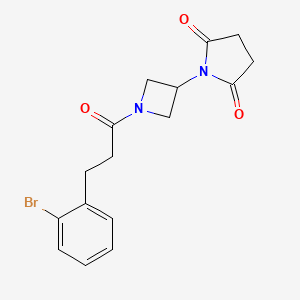
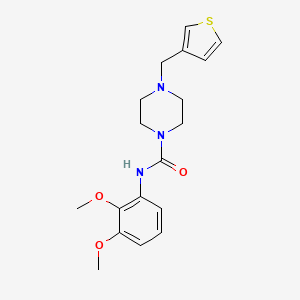

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)
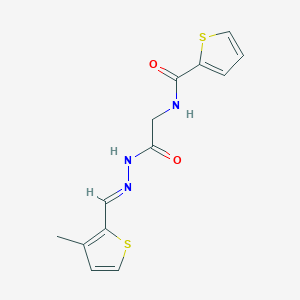
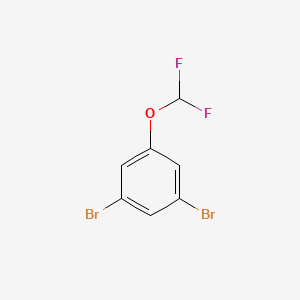
![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)